2-(6-Methoxy-1,3-benzoxazol-2-yl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(6-Methoxy-1,3-benzoxazol-2-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that features a benzoxazole ring fused with an indene-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-1,3-benzoxazol-2-yl)-1H-indene-1,3(2H)-dione typically involves the condensation of 6-methoxy-1,3-benzoxazole with indene-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-1,3-benzoxazol-2-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-(6-Methoxy-1,3-benzoxazol-2-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-1,3-benzoxazol-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methoxy-1,3-benzoxazol-2-yl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium methyl sulfate
- 5-(6-Methoxy-1,3-benzoxazol-2-yl)pyridin-2-amine
- 4-[2-[4-(6-Methoxy-1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoic acid
Uniqueness
Compared to similar compounds, 2-(6-Methoxy-1,3-benzoxazol-2-yl)-1H-indene-1,3(2H)-dione stands out due to its unique structural features and versatile reactivity. Its combination of a benzoxazole ring with an indene-dione moiety provides distinct chemical properties that can be leveraged in various applications.
Properties
CAS No. |
918158-22-2 |
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Molecular Formula |
C17H11NO4 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
2-(6-methoxy-1,3-benzoxazol-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C17H11NO4/c1-21-9-6-7-12-13(8-9)22-17(18-12)14-15(19)10-4-2-3-5-11(10)16(14)20/h2-8,14H,1H3 |
InChI Key |
AEUZEUIKKTYNAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(O2)C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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